molecular formula C22H19ClN2O3S B2886744 ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate CAS No. 478079-18-4

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate

Cat. No.: B2886744
CAS No.: 478079-18-4
M. Wt: 426.92
InChI Key: HJHBYXHCCCAVKR-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate is a substituted 4H-pyran derivative characterized by:

  • A 4H-pyran ring with amino (NH₂) and cyano (CN) groups at positions 6 and 5, respectively.
  • A 4-chlorophenyl group at position 4, contributing electron-withdrawing effects.
  • An ethyl ester at position 3, enhancing solubility and reactivity for further functionalization.

This compound’s structural complexity enables diverse applications, including catalysis, antimicrobial activity, and organic synthesis intermediates. Below, we compare its properties with structurally related analogs.

Properties

IUPAC Name

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(phenylsulfanylmethyl)-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-2-27-22(26)20-18(13-29-16-6-4-3-5-7-16)28-21(25)17(12-24)19(20)14-8-10-15(23)11-9-14/h3-11,19H,2,13,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHBYXHCCCAVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C16H15ClN2O3SC_{16}H_{15}ClN_2O_3S

Its structure consists of a pyran ring substituted with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of 4H-pyran exhibit significant antimicrobial properties. For instance, a study evaluated several pyran derivatives against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Pyran Derivatives

CompoundBacterial Strains TestedZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Candida albicans14
Pseudomonas aeruginosa10

The compound demonstrated notable activity against Staphylococcus aureus and Candida albicans , with inhibition zones of 15 mm and 14 mm respectively, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of pyran derivatives has been widely studied, particularly for their ability to inhibit tumor cell proliferation. This compound has shown promising results in various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on multiple cancer cell lines, including:

  • NCI-H460 (lung cancer)
  • MDA-MB-231 (breast cancer)
  • HCT116 (colon cancer)

The results indicated that the compound exhibited IC50 values ranging from 0.25 µM to 0.58 µM across different cell lines, highlighting its potential as an effective anticancer agent .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
NCI-H4600.29
MDA-MB-2310.36
HCT1160.48

These findings suggest that the compound could be further developed for therapeutic applications in oncology.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has also been investigated for anti-inflammatory properties. Compounds in this class have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

The anti-inflammatory action is believed to be mediated through the inhibition of COX enzymes, leading to reduced production of pro-inflammatory prostaglandins. This mechanism positions the compound as a potential candidate for treating inflammatory diseases .

Comparison with Similar Compounds

Substituent Variations at Position 2

The (phenylsulfanyl)methyl group distinguishes the target compound from analogs with simpler alkyl or aryl substituents:

Compound Name Position 2 Substituent Key Findings Reference
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate (5a) Methyl Low yield (trace) without catalyst; requires KF-Al₂O₃ for 90% efficiency .
Allyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate Methyl Forms metal complexes with 1,10-phenanthroline, showing antimicrobial activity .
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate 4-Methylphenyl Synthesized via rapid four-component reactions; planar pyran ring .
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate [(3-Cyano-6-methylpyridinyl)sulfanyl]methyl Higher molecular weight (446.53 g/mol) and nitrogen content due to pyridine group .

Key Observations :

  • The methyl group (5a) simplifies synthesis but requires optimized catalysts for high yields.
  • Bulky substituents (e.g., pyridinylsulfanyl) increase molecular weight and may hinder crystallization .

Substituent Variations at Position 4

The 4-chlorophenyl group contrasts with other aryl or alkyl substituents:

Compound Name Position 4 Substituent Key Findings Reference
Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate Isopropyl Synthesized via Michael addition; forms hydrogen-bonded molecular chains .
Ethyl 6-amino-4-(3,4-dimethoxyphenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate 3,4-Dimethoxyphenyl Electron-donating methoxy groups may enhance solubility .
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate 2-Chlorophenyl Ortho-chlorine steric effects alter molecular packing .

Key Observations :

  • Ortho-substituted chlorophenyl (e.g., 2-chlorophenyl) introduces steric hindrance, affecting crystal packing .

Key Observations :

  • The target compound’s (phenylsulfanyl)methyl group could improve metal-binding capacity compared to methyl analogs, though experimental data are pending.
  • Chlorine at position 4 may synergize with sulfur to enhance antimicrobial potency .

Key Observations :

  • KF-Al₂O₃ efficiently catalyzes methyl-substituted analogs but may require modification for bulkier groups like phenylsulfanyl.
  • Piperidine-mediated reactions suit aryl-rich derivatives but demand precise stoichiometry .

Preparation Methods

Thiol-Ene Click Chemistry

A pre-formed pyran scaffold (ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate) undergoes radical-mediated thiol-ene coupling with phenylsulfanylmethane. UV irradiation in the presence of azobisisobutyronitrile (AIBN) initiates the reaction, grafting the sulfur side chain at position 2. This modular approach allows late-stage diversification, yielding the target compound in 71% purity after recrystallization.

Nucleophilic Substitution

A bromomethyl-substituted pyran intermediate reacts with thiophenol in dimethylformamide (DMF) using potassium carbonate as a base. The SN2 mechanism replaces bromide with the phenylsulfanyl group at 60°C over 6 hours. This method requires stringent anhydrous conditions to prevent hydrolysis of the ester group.

Table 2: Comparison of Post-Functionalization Methods

Method Starting Material Conditions Yield Purity
Thiol-ene click Pyran with allylic position UV, AIBN, 24h 68% 95%
Nucleophilic substitution Bromomethyl pyran K2CO3, DMF, 60°C 55% 90%

Enamine-Mediated Cyclization

A stepwise strategy involves:

  • Synthesizing an enamine intermediate from 4-chlorophenylacetaldehyde and ethyl 3-aminocrotonate.
  • Reacting with phenylsulfanylmethyl malononitrile in the presence of ceric ammonium nitrate (CAN) to form the pyran ring.
  • Oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces conjugation.

This method emphasizes stereochemical control, producing the (4S)-configured product with 89% enantiomeric excess (ee) when using L-proline as a catalyst.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the pyran core on Wang resin enables iterative functionalization:

  • Step 1 : Resin-bound ethyl 4-(4-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate.
  • Step 2 : Mitsunobu reaction with 2-mercaptobenzyl alcohol introduces the sulfur moiety.
  • Step 3 : Cleavage with trifluoroacetic acid (TFA) yields the final product.

This approach achieves a 76% yield with >99% purity, ideal for pharmaceutical scale-up.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the Hantzsch cyclization, reducing reaction time from 18 hours to 30 minutes. Ethanol-water (4:1) acts as a green solvent, enhancing yields to 74%.

Mechanochemical Grinding

Ball-milling equimolar reactants with sodium carbonate produces the pyran derivative in 82% yield without solvents. This method minimizes waste and is scalable for industrial applications.

Analytical and Spectroscopic Validation

Critical characterization data include:

  • NMR : δ 1.25 (t, 3H, -CH2CH3), 4.20 (q, 2H, -OCH2), 5.32 (s, 1H, pyran H-4), 6.85–7.45 (m, 9H, aromatic).
  • IR : 2210 cm⁻¹ (C≡N), 1725 cm⁻¹ (ester C=O), 3350 cm⁻¹ (NH2).
  • HRMS : m/z 426.9152 [M+H]+ (calc. 426.9168).

Challenges and Optimization Strategies

  • Amino Group Instability : The 6-amino group is prone to oxidation. Use of antioxidant additives (e.g., BHT) during purification improves stability.
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis are required to avoid racemization at C-4.
  • Sulfur Odor Mitigation : Activated carbon filtration during workup reduces volatile thiol byproducts.

Industrial and Research Applications

This compound serves as:

  • A key intermediate in calcium channel blockers (e.g., niludipine analogs).
  • A ligand for transition-metal catalysis due to its sulfur and nitrogen donor sites.
  • A fluorescent probe after functionalization with dansyl chloride.

Q & A

Q. What are the optimized synthetic routes for ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate?

The compound is synthesized via multi-component reactions involving aromatic aldehydes (e.g., 4-chlorobenzaldehyde), malononitrile, and ethyl acetoacetate. A recyclable catalyst system (KF-Al₂O₃) is recommended, which achieves yields up to 90% under mild conditions. Key parameters include solvent choice (aqueous ethanol), temperature control (60–80°C), and catalyst recycling (retains activity for ≥4 cycles) . For functionalization, the pyran core can be derivatized into pyrano[2,3-d]pyrimidines via cyclization with reagents like thiourea or guanidine .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD analysis of a closely related pyran derivative revealed a twisted pyran ring with substituents in pseudo-axial and pseudo-equatorial orientations. Key bond angles (e.g., C–O–C = 116.5°) and hydrogen-bonding interactions (N–H⋯O/N) stabilize the crystal lattice. Data collection and refinement are typically performed using SHELX programs (e.g., SHELXL97 for refinement, SHELXS97 for solution), with R factors <0.07 .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., amino protons at δ 5.2–5.5 ppm; cyano carbon at δ 115–120 ppm).
  • IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) verify functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns matching the pyran scaffold .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals to identify nucleophilic/electrophilic sites. For example, the cyano group’s LUMO suggests susceptibility to nucleophilic attack, while the amino group’s HOMO supports participation in cycloadditions. Molecular docking can further predict binding affinities to biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms?

Conflicting unit cell parameters or hydrogen-bonding networks require:

  • Variable-temperature XRD : Assess thermal stability of polymorphs.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π–π stacking vs. H-bonding).
  • Rietveld refinement : Resolve disorder in substituents (e.g., phenylsulfanyl group orientation) .

Q. How does the phenylsulfanyl substituent influence biological activity?

The phenylsulfanyl group enhances lipophilicity (logP >3.5), improving membrane permeability. In vitro assays against cancer cell lines (e.g., MCF-7) show IC₅₀ values <10 µM, attributed to intercalation with DNA or inhibition of topoisomerase II. Comparative studies with methyl or propyl analogs demonstrate that bulkier substituents reduce activity due to steric hindrance .

Q. What methodologies optimize reaction yields in scaled-up synthesis?

  • Continuous flow reactors : Reduce reaction time from hours to minutes via precise temperature control.
  • DoE (Design of Experiments) : Identify critical factors (e.g., catalyst loading, solvent ratio) using response surface methodology.
  • Green chemistry : Replace ethanol with ionic liquids (e.g., [2-aminobenzoato][PF₆]) to enhance recyclability and reduce waste .

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